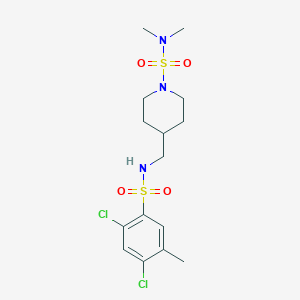
4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C15H23Cl2N3O4S2 and its molecular weight is 444.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies highlighting its pharmacological properties.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2,4-dichloro-5-methylphenylsulfonamide with N,N-dimethylpiperidine under appropriate conditions. The resulting sulfonamide derivatives are characterized by their unique structural features, which contribute to their biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity :
-
COX Inhibition :
- Compounds similar to this sulfonamide have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Selective COX-2 inhibitors have shown potential in reducing inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs .
- Anti-inflammatory Properties :
Case Study 1: Antibacterial Efficacy
In a comparative study, several derivatives of sulfonamides were tested for their antibacterial efficacy. The results indicated that certain compounds exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics such as ceftriaxone. For example, derivatives showed up to 97% inhibition against MRSA strains at low concentrations .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 7g | 0.5 | MRSA |
| 7a | 1.0 | E. coli |
| 7i | 0.8 | K. pneumoniae |
Case Study 2: COX-2 Inhibition
Research focused on the COX-2 inhibitory activity of related sulfonamide compounds revealed IC50 values ranging from 0.10 to 0.31 µM, indicating potent selectivity over COX-1 . This selectivity is crucial for minimizing adverse effects associated with traditional NSAIDs.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.10 | 132 |
| Compound B | 0.25 | 31 |
特性
IUPAC Name |
4-[[(2,4-dichloro-5-methylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl2N3O4S2/c1-11-8-15(14(17)9-13(11)16)25(21,22)18-10-12-4-6-20(7-5-12)26(23,24)19(2)3/h8-9,12,18H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKDMJMVZRFQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













